3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring structure combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c7-5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEZDGKCPIDYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1556129-05-5 | |
| Record name | 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: It can form additional ring structures through cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Industry: The compound is used in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound disrupts the enzyme’s function, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent inhibitory activity against CDK2.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A heat-resistant explosive with a similar fused ring structure.
Uniqueness
3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization of substituted pyrazole precursors with appropriate reagents. For example, refluxing in pyridine with acrylonitrile derivatives (e.g., 3-piperidinylacrylonitrile) followed by neutralization with HCl yields crystalline products (67–70% yields) . Key steps include solvent selection (e.g., ethanol for recrystallization) and purification via column chromatography. Characterization relies on IR, NMR, NMR, and mass spectrometry to confirm molecular structure and purity .
Q. How are spectroscopic techniques employed to validate the structure of 3-chloro-pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm, C≡N at ~2200 cm) .
- NMR : NMR resolves proton environments (e.g., aromatic protons at δ 6.92–8.88 ppm), while NMR confirms carbon frameworks (e.g., carbonyl carbons at ~165 ppm) .
- MS : Molecular ion peaks (e.g., m/z 227.05 for CHClN) and fragmentation patterns validate molecular formulas .
Q. What solvents and reaction conditions optimize yields in pyrazolo[1,5-a]pyrimidine synthesis?
- Methodological Answer :
- Solvents : Pyridine for cyclization , DCM for halogenation , and ethanol/water mixtures (1:1 v/v) for catalytic reactions .
- Conditions : Reflux temperatures (80–120°C), reaction times (3–6 hours), and acid/base neutralization (HCl or NaHCO) are critical for yield optimization .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and planarity. For example, the title compound CHClN crystallizes in monoclinic P2/c with mean C–C bond deviation 0.003 Å, confirming coplanarity of fused rings . Weak C–H⋯N hydrogen bonds (2.8–3.0 Å) stabilize crystal packing, relevant for solid-state reactivity studies .
Q. What strategies address contradictions in spectral data during derivative characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values .
- Isotopic Labeling : Use -labeled precursors to resolve overlapping signals in crowded spectra.
- 2D NMR : HSQC and HMBC correlations map - connectivity, distinguishing regioisomers .
Q. How do substituents at the 3- and 7-positions influence biological activity?
- Methodological Answer : Chlorine at the 3-position enhances electrophilicity, enabling nucleophilic substitution for drug conjugate synthesis (e.g., kinase inhibitors) . Ethyl or methyl groups at the 7-position improve lipophilicity, affecting membrane permeability in cell-based assays . Structure-activity relationship (SAR) studies require systematic variation of substituents followed by in vitro bioactivity screening (e.g., IC against cancer cell lines) .
Q. What catalytic systems improve regioselectivity in pyrazolo[1,5-a]pyrimidine functionalization?
- Methodological Answer :
- Copper Catalysis : CuSO/sodium ascorbate enables azide-alkyne cycloaddition for triazole ring fusion .
- Acid Catalysis : BBr in DCM selectively demethylates methoxy groups without degrading the core structure .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates in SNAr substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
